AM-2233 is a synthetic cannabinoid, specifically a phenylacetylindole derivative. It is classified as a "designer drug" due to its structural similarity to other known cannabimimetic compounds like JWH-250 and AM-1220. [, ] AM-2233 is primarily utilized in scientific research to investigate its interactions with cannabinoid receptors and explore its metabolic pathways. It has been identified as an adulterant in herbal products sold illegally. [, ]
AM-2233 comprises a phenylacetylindole core structure with key substitutions. It features a 2-iodobenzoyl group attached to the indole ring and an N-methylpiperidin-2-yl-methyl group linked to the indole nitrogen. This mixed structural motif resembles aspects of both JWH-250 and AM-2233, contributing to its cannabimimetic properties. []
AM-2233 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Binding assays have demonstrated that AM-2233 exhibits affinity for both receptors, albeit with lower potency compared to JWH-250. Specifically, AM-2233 shows a 2.3-fold lower affinity for CB1 and a 9.4-fold lower affinity for CB2 compared to JWH-250. [] This binding interaction with cannabinoid receptors underlies its cannabimimetic activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: